

Functionalization of the amino group on 1,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,5-dimethyl-1H-pyrazol-4-amine

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An In-Depth Guide to the Functionalization of the Amino Group on **1,5-Dimethyl-1H-pyrazol-4-amine**

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] The **1,5-dimethyl-1H-pyrazol-4-amine** scaffold, in particular, offers a versatile platform for drug discovery. Its C4-amino group serves as a reactive handle for a wide array of chemical transformations, allowing for the systematic modification of molecular properties to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of key functionalization strategies for this amino group, complete with detailed protocols, mechanistic insights, and discussions on the applications of the resulting derivatives. It is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this valuable building block.

The Strategic Importance of 1,5-Dimethyl-1H-pyrazol-4-amine

The pyrazole ring's aromaticity and metabolic stability make it an ideal core for therapeutic agents.[3] The specific substitution pattern of **1,5-dimethyl-1H-pyrazol-4-amine**[4] provides several advantages:

- **N1-Methyl Group:** This modification blocks tautomerization and prevents N-H reactivity at this position, simplifying subsequent reactions and ensuring regiochemical control.
- **C5-Methyl Group:** This group can provide beneficial steric interactions within target protein binding pockets and improve metabolic stability.
- **C4-Amino Group:** As a primary aromatic amine, this group is a potent nucleophile and a versatile synthetic handle. Its functionalization is a key strategy for exploring the chemical space around the pyrazole core, leading to the development of novel compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

This document details five fundamental transformations of the C4-amino group: Acylation, Sulfonylation, N-Arylation, Reductive Amination, and Diazotization.

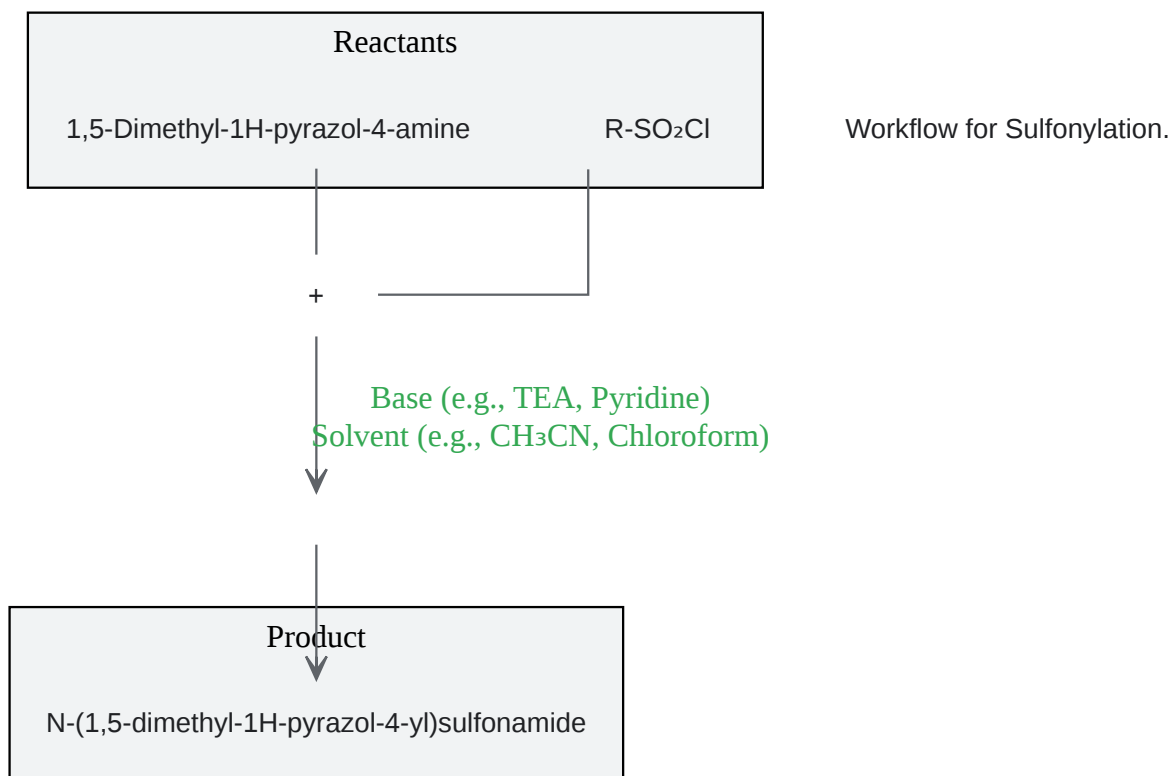
Acylation: Forging the Amide Bond

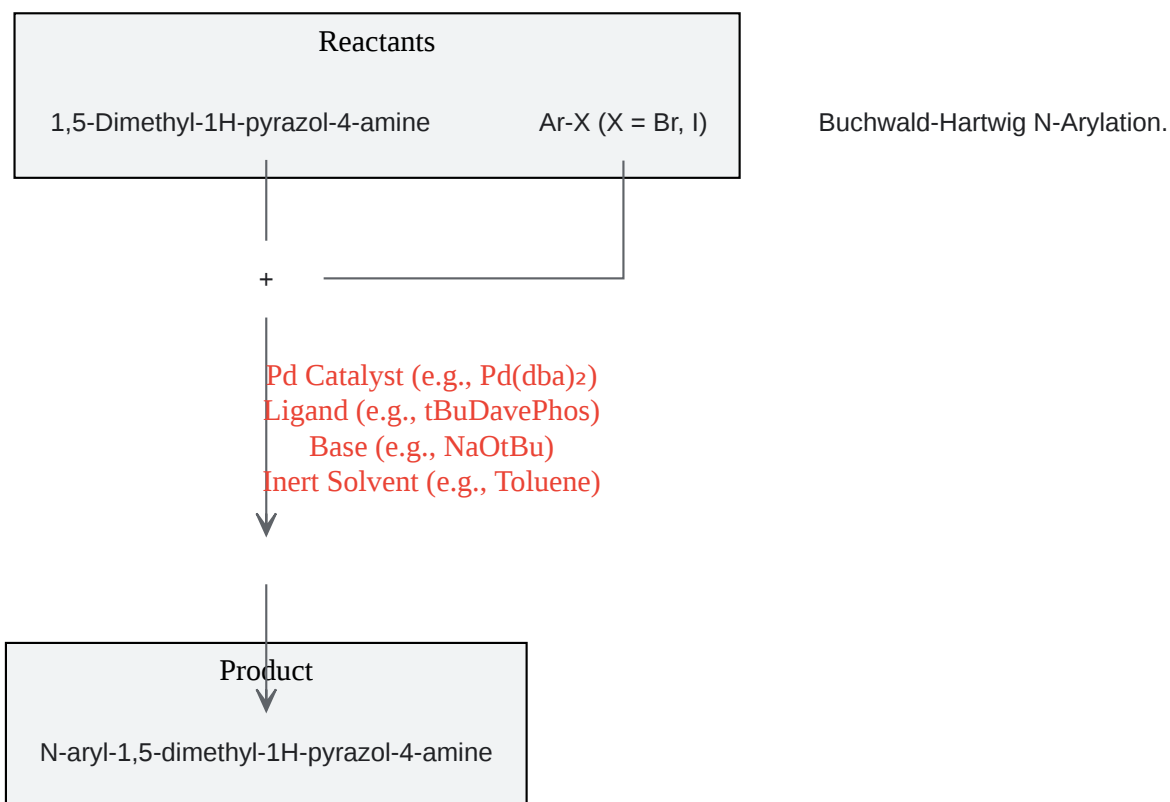
The formation of an amide bond via acylation is one of the most robust and widely used reactions in medicinal chemistry. The resulting amides are generally stable, and the N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, facilitating strong interactions with biological targets.

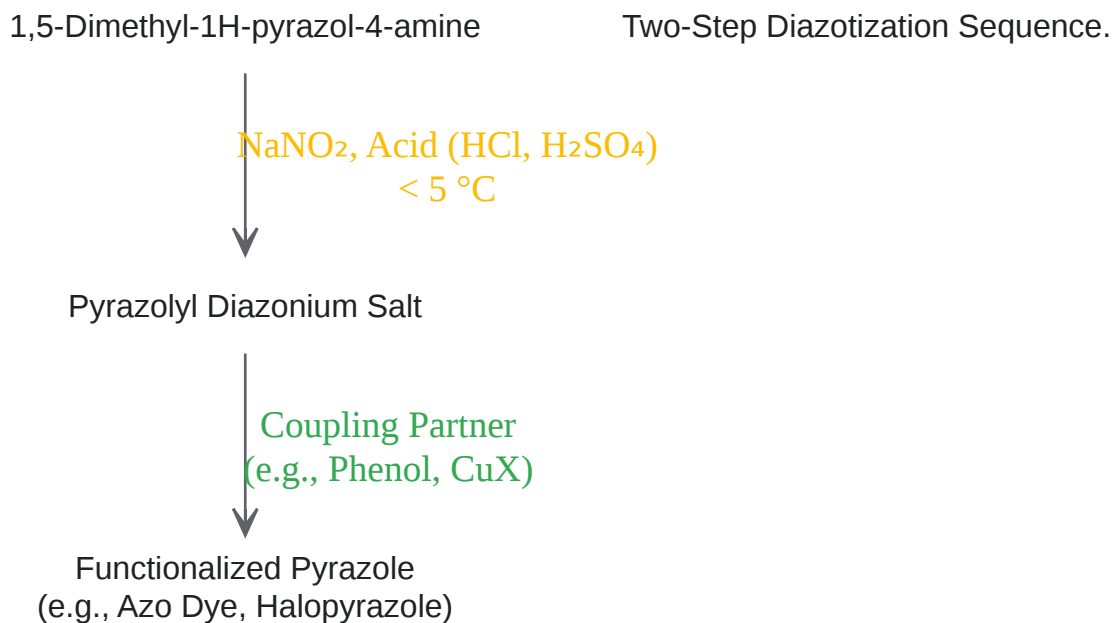
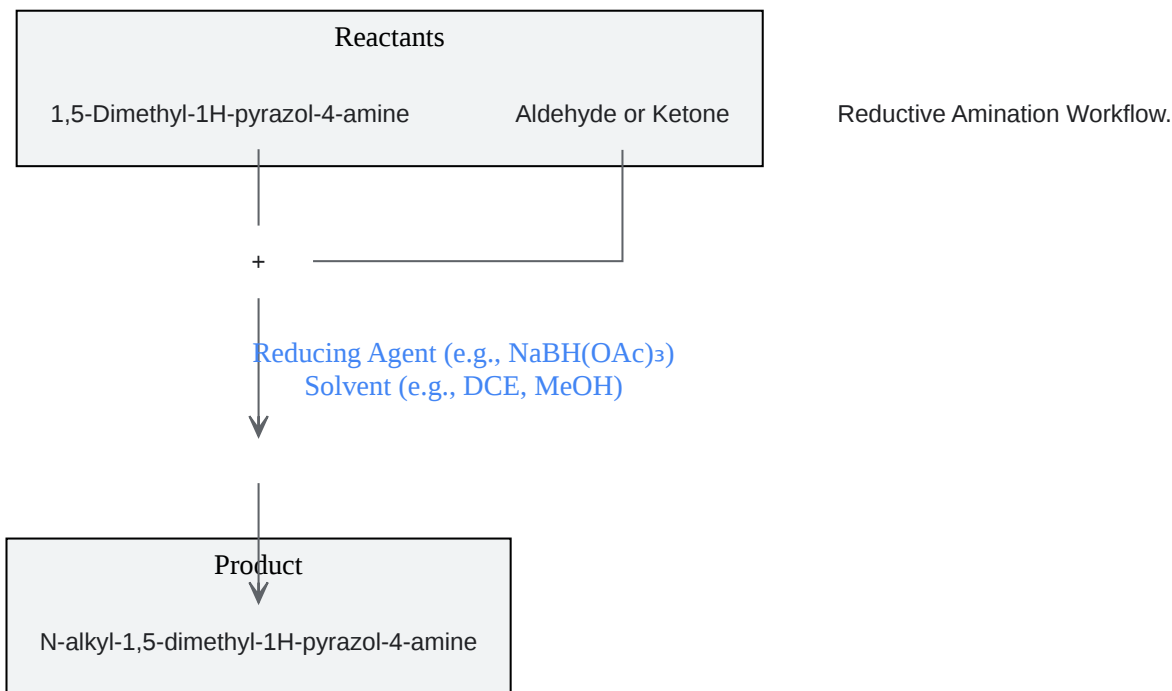
Causality and Application:

Acylating the C4-amino group introduces a carbonyl moiety, which can be critical for binding to enzyme active sites, such as those in kinases or proteases. This transformation allows for the introduction of a vast array of R-groups, enabling fine-tuning of steric and electronic properties to optimize target engagement and selectivity.

General Reaction Scheme







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- To cite this document: BenchChem. [Functionalization of the amino group on 1,5-dimethyl-1H-pyrazol-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176705#functionalization-of-the-amino-group-on-1-5-dimethyl-1h-pyrazol-4-amine]

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